(2R)-N-(propan-2-yl)piperidine-2-carboxamide
Description
(2R)-N-(propan-2-yl)piperidine-2-carboxamide is a chiral piperidine-derived carboxamide with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.26 g/mol . Its CAS registry number is 1604253-48-6, and it is characterized by an isopropylamide substituent at the 2-position of the piperidine ring. The stereochemistry at the 2-position (R-configuration) is critical for its physicochemical and biological properties.
Properties
IUPAC Name |
(2R)-N-propan-2-ylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-5-3-4-6-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKFCNUXNCUCMZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@H]1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-(propan-2-yl)piperidine-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine ring with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base like triethylamine.
Attachment of the Isopropyl Group: The isopropyl group can be attached to the nitrogen atom of the piperidine ring through an alkylation reaction using isopropyl bromide or isopropyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-N-(propan-2-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Alkyl halides or aryl halides can be used in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives of this compound.
Reduction: (2R)-N-(propan-2-yl)piperidine-2-amine.
Substitution: Various substituted piperidine carboxamides depending on the substituent used.
Scientific Research Applications
(2R)-N-(propan-2-yl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-N-(propan-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Stereochemical Variations
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
(2R)-N-(propan-2-yl)piperidine-2-carboxamide, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine ring with a carboxamide group at the second position and an isopropyl group attached to the nitrogen atom. The stereochemistry at the second carbon is designated as (R), which significantly influences its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Key mechanisms include:
- Receptor Binding : The compound may bind to various receptors, altering their conformation and activity, which can lead to physiological effects such as analgesia or modulation of neurotransmitter release.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways crucial for cell function and survival.
Analgesic Properties
Research indicates that this compound exhibits significant analgesic properties. Studies have demonstrated its effectiveness in reducing pain in animal models, suggesting potential use in pain management therapies. The compound's mechanism likely involves modulation of pain pathways through receptor interaction.
Antimicrobial Activity
Preliminary studies have suggested that this piperidine derivative possesses antimicrobial properties. Its effectiveness against various bacterial strains highlights its potential as a therapeutic agent in treating infections.
Anti-Cancer Potential
Recent investigations into the compound's anti-cancer properties have shown promising results. For instance, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, with some exhibiting IC50 values indicating potent anti-proliferative effects. These findings suggest a multi-targeted approach could be beneficial in developing new cancer therapies.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2S)-N-(propan-2-yl)piperidine-2-carboxamide | Structure | Different receptor binding profile; less effective analgesic |
| N-(2,6-Dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide | Structure | Enhanced anti-cancer activity; potential neuroprotective effects |
Case Studies and Research Findings
-
Case Study on Analgesic Efficacy :
- A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The study highlighted its potential as a non-opioid analgesic alternative.
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Antimicrobial Efficacy :
- In vitro tests against common bacterial strains showed that the compound inhibited growth effectively, suggesting its utility in developing new antibiotics.
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Cancer Cell Apoptosis :
- Research involving human liver cancer cell lines indicated that certain derivatives of this compound induced apoptosis with an IC50 value of approximately 11.3 μM, underscoring its potential as an anti-cancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
